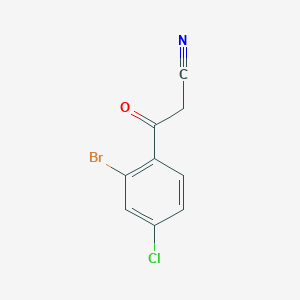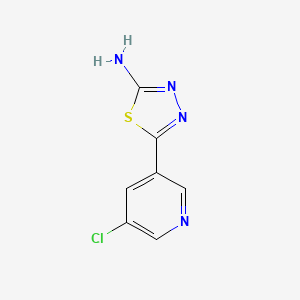![molecular formula C11H13NO B13691720 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an aniline group substituted with a 2-[(2-methyl-3-butyn-2-yl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline typically involves the reaction of 2-methyl-3-butyn-2-ol with aniline in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and stability of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
Scientific Research Applications
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline.
Aniline: The parent compound from which this compound is derived.
4-Benzyloxy-3,3-dimethylbut-1-yne: A structurally related compound with similar reactivity
Uniqueness
This compound is unique due to its combination of aniline and alkyne functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxy)aniline |
InChI |
InChI=1S/C11H13NO/c1-4-11(2,3)13-10-8-6-5-7-9(10)12/h1,5-8H,12H2,2-3H3 |
InChI Key |
RQHMTCWJZDZJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)



![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)

